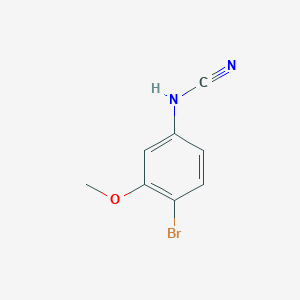

(4-Bromo-3-methoxyphenyl)cyanamide

Descripción

(4-Bromo-3-methoxyphenyl)cyanamide is a synthetic cyanamide derivative characterized by a bromine atom and a methoxy group substituted at the 4- and 3-positions of the phenyl ring, respectively. Cyanamides, in general, are nitrogen-containing compounds with the functional group $-\text{NH}-\text{C≡N}$, and their bioactivity often depends on substituents attached to the aromatic ring. For example, cyanamide itself has agricultural applications due to its phytotoxic and pathogen-inhibiting properties , and natural cyanamide biosynthesis in plants involves L-canavanine as a precursor .

Propiedades

Número CAS |

921631-69-8 |

|---|---|

Fórmula molecular |

C8H7BrN2O |

Peso molecular |

227.06 g/mol |

Nombre IUPAC |

(4-bromo-3-methoxyphenyl)cyanamide |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-4-6(11-5-10)2-3-7(8)9/h2-4,11H,1H3 |

Clave InChI |

QXLVETJHQBOUGW-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)NC#N)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyanamide (Parent Compound)

Cyanamide ($ \text{H}_2\text{N}-\text{C≡N} $) serves as the foundational structure for derivatives like (4-Bromo-3-methoxyphenyl)cyanamide. Key differences include:

- Bioactivity : Cyanamide exhibits phytotoxicity, reducing plant biomass and height under controlled conditions, likely due to oxidative stress induction . In contrast, substituted cyanamides like (4-Bromo-3-methoxyphenyl)cyanamide may modulate this toxicity through steric and electronic effects from substituents.

- Pathogen Resistance: Cyanamide fertilization reduces Blumeria graminis (Bgt) infection in wheat compared to ammonium nitrate .

Substituted Phenylcyanamide Derivatives

Structural analogs with varying substituents highlight the impact of functional groups:

- (4-Chlorophenyl)cyanamide : The chloro substituent increases electrophilicity compared to the bromo-methoxy derivative. Chlorinated cyanamides are often explored as enzyme inhibitors.

Agricultural Cyanamide Derivatives

Cyanamide-based fertilizers (e.g., calcium cyanamide) are compared to (4-Bromo-3-methoxyphenyl)cyanamide in terms of phytotoxicity and efficacy:

- Phytotoxicity : Cyanamide reduces plant biomass by 20–30% compared to ammonium nitrate, likely due to $ \text{H}2\text{O}2 $ accumulation . The bromo-methoxy derivative’s phytotoxicity remains unstudied but may differ due to slower degradation kinetics.

- Antioxidant Response : Cyanamide elevates salicylic acid (SA) in pathogen-infected plants, enhancing systemic acquired resistance . Substituents in (4-Bromo-3-methoxyphenyl)cyanamide could influence SA signaling pathways.

Table 2 : Cyanamide vs. Ammonium Nitrate Fertilization Effects

| Parameter | Cyanamide | Ammonium Nitrate |

|---|---|---|

| Bgt Infection Reduction | 40–50% | 10–15% |

| Plant Biomass Reduction | 25% | 5% |

| $ \text{H}2\text{O}2 $ Levels | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.